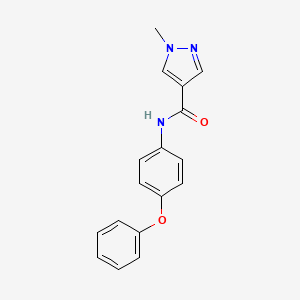![molecular formula C22H25ClN6O2 B10945458 4-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10945458.png)
4-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing functional groups on the pyrazole ring.
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar compounds to 4-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N-CYCLOPENTYL-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with antileishmanial and antimalarial activities. These compounds often share a pyrazole ring structure but differ in their substituents, which can significantly impact their pharmacological properties . Examples include hydrazine-coupled pyrazoles and other substituted pyrazole derivatives .
Properties
Molecular Formula |
C22H25ClN6O2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
4-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]-N-cyclopentyl-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H25ClN6O2/c1-2-28-14-19(20(27-28)22(31)25-18-5-3-4-6-18)26-21(30)16-9-7-15(8-10-16)12-29-13-17(23)11-24-29/h7-11,13-14,18H,2-6,12H2,1H3,(H,25,31)(H,26,30) |
InChI Key |
DVXOLXTXQSOMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10945385.png)

![2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945393.png)
![(2E)-3-[3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10945398.png)
![9-ethyl-2-(1-ethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945399.png)
![5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945401.png)
![N-cyclohexyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B10945406.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B10945425.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945429.png)
![13-[4-[(2-bromophenoxy)methyl]phenyl]-9-(1-ethyl-3-methylpyrazol-4-yl)-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,16-hexaene](/img/structure/B10945435.png)
![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945438.png)
![N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945446.png)
![ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945448.png)
![3-methoxy-2-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10945455.png)
